molecular formula C10H20BrNO3 B6231176 tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate CAS No. 1698329-98-4

tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate

Cat. No.: B6231176
CAS No.: 1698329-98-4
M. Wt: 282.17 g/mol
InChI Key: XMWBHBWDIMWCKF-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate is an organic compound with the molecular formula C9H18BrNO3. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. The compound is characterized by its tert-butyl carbamate group, which provides stability and reactivity in different chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 2-bromoethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromine atom by the carbamate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted carbamates, thiocarbamates, and alkoxycarbamates.

    Oxidation: Products include carbonyl compounds and oxides.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can undergo nucleophilic attack, leading to the formation of various derivatives. The bromine atom serves as a leaving group, facilitating substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and carbamate groups .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(2-bromoethoxy)ethyl]carbamate
  • tert-Butyl N-[2-(2-bromoethoxy)ethoxy]ethylcarbamate
  • tert-Butyl N-[2-(2-bromoethoxy)ethoxy]ethoxyethylcarbamate

Uniqueness

tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of the tert-butyl group enhances its steric hindrance, making it less prone to unwanted side reactions. Additionally, the carbamate group offers versatility in various chemical transformations .

Properties

CAS No.

1698329-98-4

Molecular Formula

C10H20BrNO3

Molecular Weight

282.17 g/mol

IUPAC Name

tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate

InChI

InChI=1S/C10H20BrNO3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8H2,1-4H3

InChI Key

XMWBHBWDIMWCKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCBr

Purity

95

Origin of Product

United States

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